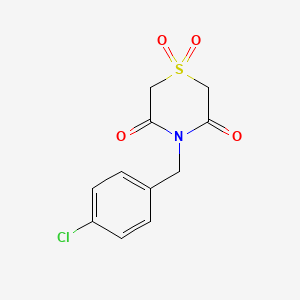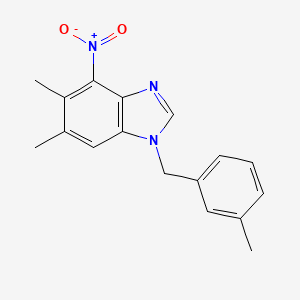![molecular formula C21H17Cl2F2NO B3035888 2-[(3,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol CAS No. 338771-19-0](/img/structure/B3035888.png)
2-[(3,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol
Vue d'ensemble
Description
2-[(3,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol (DCFME) is an organic compound that has been studied extensively in laboratory experiments due to its various properties and potential applications. DCFME has been found to be a potent inhibitor of several enzymes, including cytochrome P450 (CYP) enzymes, and has been studied for its potential use in the treatment of certain diseases. DCFME has also been studied for its ability to modulate the activity of other enzymes, as well as its ability to act as a chaperone for certain proteins. In addition, DCFME has been studied for its potential use in the development of new drugs and for its potential as a therapeutic agent.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Properties
Compounds similar to the one you mentioned, such as tyrosol and hydroxytyrosol derivatives found in olives, olive oil, and wine, have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These properties are particularly relevant in the medical field, including potential applications in dentistry for their anti-inflammatory and antioxidant activities (Ramos et al., 2020).
Environmental Impact and Toxicity
Research on compounds like DDT and its metabolites, which share structural similarities with your compound, focuses on their role as endocrine disruptors in humans and wildlife. The persistence and bioaccumulation of such compounds highlight the environmental impact and the importance of understanding their behavior in ecosystems (Burgos-Aceves et al., 2021).
Fluorescent Chemosensors
Derivatives based on similar phenolic structures have been utilized in developing fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules. This application is significant in analytical chemistry for sensing and detecting environmental pollutants and biological markers (Roy, 2021).
Synthetic Applications
In synthetic chemistry, related compounds serve as key intermediates in manufacturing pharmaceuticals, such as flurbiprofen. The development of practical synthesis methods for such intermediates is crucial for the pharmaceutical industry, demonstrating the importance of research into complex organic compounds (Qiu et al., 2009).
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F2NO/c22-19-10-1-14(11-20(19)23)12-26-13-21(27,15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h1-11,26-27H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVBSYHHRZBBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)
![4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B3035813.png)
![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035815.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3035818.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)

